3-(3,4-dichlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-(3,4-DICHLOROPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable reagent.
Introduction of the 3,4-Dichlorophenyl Group: This step might involve a nucleophilic substitution reaction.
Attachment of the 2-Oxo-2-Phenylethylsulfanyl Group: This can be done through a thiol-ene reaction or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
Studies might explore its potential as an enzyme inhibitor or its interactions with biological macromolecules.
Medicine
Research could focus on its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
The compound might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and might have similar biological activities.
Phenylsulfanyl Compounds: Compounds with a phenylsulfanyl group might exhibit similar chemical reactivity.
Uniqueness
The unique combination of the 3,4-dichlorophenyl group and the 2-oxo-2-phenylethylsulfanyl group in the quinazolinone scaffold might confer distinct biological activities or chemical properties, making this compound of particular interest in research.
Properties
Molecular Formula |
C22H14Cl2N2O2S |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-2-phenacylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C22H14Cl2N2O2S/c23-17-11-10-15(12-18(17)24)26-21(28)16-8-4-5-9-19(16)25-22(26)29-13-20(27)14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
UJOZEIDHOOZINF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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